![molecular formula C25H28N4O4 B14151591 (2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid CAS No. 956822-10-9](/img/structure/B14151591.png)
(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid is a complex organic compound with a unique structure that combines a phenyl group, a tryptophan derivative, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid typically involves multiple steps, starting with the preparation of the individual components. The phenyl group, tryptophan derivative, and piperidine ring are synthesized separately and then combined through a series of reactions. Common synthetic routes include:
Formation of the Tryptophan Derivative: This step involves the modification of L-tryptophan to introduce the desired functional groups.
Synthesis of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions.
Coupling Reactions: The phenyl group, tryptophan derivative, and piperidine ring are coupled together using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar piperidine structure but different functional groups.
(-)-Carvone: A natural compound with a different structure but similar biological activity.
Uniqueness
(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid is unique due to its combination of a phenyl group, tryptophan derivative, and piperidine ring, which confer specific chemical and biological properties not found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
956822-10-9 |
|---|---|
分子式 |
C25H28N4O4 |
分子量 |
448.5 g/mol |
IUPAC名 |
(2R)-2-[[1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]piperidine-4-carbonyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C25H28N4O4/c26-20(14-18-15-27-21-9-5-4-8-19(18)21)24(31)29-12-10-17(11-13-29)23(30)28-22(25(32)33)16-6-2-1-3-7-16/h1-9,15,17,20,22,27H,10-14,26H2,(H,28,30)(H,32,33)/t20-,22+/m0/s1 |
InChIキー |
VLUBABAGEKOXMU-RBBKRZOGSA-N |
異性体SMILES |
C1CN(CCC1C(=O)N[C@H](C2=CC=CC=C2)C(=O)O)C(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
正規SMILES |
C1CN(CCC1C(=O)NC(C2=CC=CC=C2)C(=O)O)C(=O)C(CC3=CNC4=CC=CC=C43)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


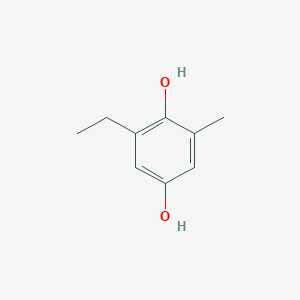
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B14151522.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate](/img/structure/B14151535.png)
![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)
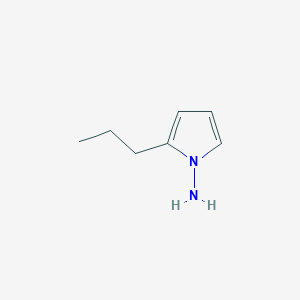
![5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14151555.png)
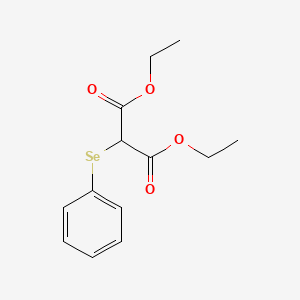
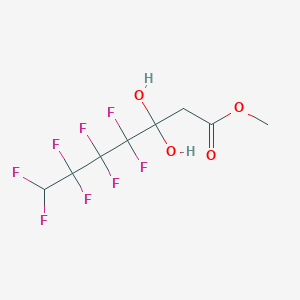
![6-(2-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14151579.png)
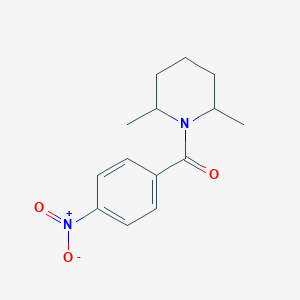
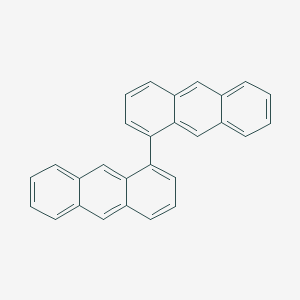
![Diethyl benzo[d][1,3]dioxol-5-ylboronate](/img/structure/B14151602.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151616.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)
